Methyl 3-ethynylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXZMLZQQWVSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460794 | |
| Record name | Methyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-06-9 | |
| Record name | Methyl 3-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynylbenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Methyl 3 Ethynylbenzoate
Established Synthetic Pathways for Ethynylbenzoate Scaffolds
Traditional synthesis of methyl 3-ethynylbenzoate and related structures relies on robust and well-documented reactions. These include palladium-catalyzed cross-coupling reactions for forming the carbon-carbon triple bond and classical esterification methods.
The Sonogashira cross-coupling reaction is a cornerstone for the introduction of terminal alkynes onto aryl halides. chem-station.com This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. chem-station.com A common pathway to synthesize the this compound scaffold is by coupling an aryl halide, such as methyl 3-iodobenzoate, with a protected alkyne like trimethylsilylacetylene. This is followed by a deprotection step to reveal the terminal alkyne.
The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed, which then participates in a transmetalation step with the palladium(II) complex. The final step is a reductive elimination that yields the aryl alkyne and regenerates the palladium(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reaction's efficiency, allowing for the use of less reactive aryl bromides and chlorides. chem-station.com
Table 1: Example of Sonogashira Coupling for an Ethynylbenzoate Precursor
| Aryl Halide | Alkyne | Catalyst System | Product |
|---|---|---|---|
| Methyl 3-iodobenzoate | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Et3N | Methyl 3-((trimethylsilyl)ethynyl)benzoate |
The formation of the methyl ester group is most commonly achieved through Fischer esterification. This method involves reacting the corresponding carboxylic acid (3-ethynylbenzoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. mdpi.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is often removed, or an excess of the alcohol reactant is used. youtube.comtruman.edu
An alternative to the esterification of a pre-existing carboxylic acid is the direct synthesis of the methyl ester from an aryl halide via palladium-catalyzed carbonylation. researchgate.net This reaction involves treating an aryl halide (e.g., an aryl iodide, bromide, or even chloride) with carbon monoxide (CO) and methanol in the presence of a palladium catalyst. rsc.orgnih.gov This method is a powerful tool for the regioselective synthesis of carbonyl-containing compounds. nih.gov
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladium-acyl complex. Finally, alcoholysis with methanol yields the methyl ester and regenerates the active catalyst. nih.gov The development of specific ligands, such as Xantphos, has enabled these reactions to be carried out efficiently at atmospheric pressure, enhancing their practicality. nih.gov
Table 2: Catalytic Systems for Carbonylation of Aryl Halides
| Aryl Halide Type | Catalyst | Ligand | Pressure | Reference |
|---|---|---|---|---|
| Aryl Chloride | 5% Pd/C | None specified | High | rsc.org |
| Aryl Bromide | Pd(OAc)2 | Xantphos | Atmospheric | nih.gov |
Exploration of Alternative and Green Synthesis Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These include the use of recoverable catalysts and the optimization of reaction conditions to minimize waste and energy consumption.
A significant drawback of traditional Fischer esterification is the use of corrosive and non-recoverable liquid acids like sulfuric acid, which generate substantial aqueous waste during neutralization. mdpi.com To address this, solid acid catalysts have emerged as a promising green alternative. mdpi.com These catalysts are insoluble in organic solvents, allowing for easy separation from the reaction mixture and potential for reuse. mdpi.com
One study explored the use of a titanium-zirconium (Zr/Ti) solid acid for the esterification of various benzoic acids with methanol. mdpi.com This metallic Lewis acid catalyst facilitates the direct condensation of the carboxylic acid and alcohol without the need for other auxiliary acids. mdpi.com The mechanism is believed to involve the activation of the carbonyl group by the catalyst, followed by nucleophilic attack by methanol. mdpi.com
Table 3: Comparison of Catalysts in Methyl Benzoate (B1203000) Synthesis
| Catalyst | Type | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Homogeneous Liquid Acid | Low price, readily available | Corrosive, non-recoverable, produces waste |
| Zr/Ti Solid Acid | Heterogeneous Solid Acid | Recoverable, reusable, less waste | May require higher temperatures or longer reaction times |
Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and reducing energy consumption. In palladium-catalyzed reactions like Sonogashira coupling and carbonylation, the choice of ligand, solvent, base, and temperature can have a profound impact on the outcome. For instance, the development of the Xantphos ligand system allowed for the aminocarbonylation of aryl bromides at a lower temperature (80 °C) and atmospheric pressure, a significant improvement over systems requiring high pressure. nih.gov
In the context of green synthesis, optimizing the performance of solid acid catalysts is also a key area of research. Studies have shown that the choice of support material for the zirconium catalyst affects its activity. mdpi.com Furthermore, reaction conditions such as temperature and the efficient removal of water are critical for driving the equilibrium of dehydration esterification towards the product, thereby increasing the yield. mdpi.com The ability to reuse these solid catalysts multiple times without a significant loss in activity is a major focus of optimization efforts, contributing to a more sustainable chemical process. mdpi.com
Reaction Mechanism Elucidation in Ethynylbenzoate Derivatization
The terminal alkyne group of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations. Understanding the mechanisms of these reactions is crucial for controlling product formation and designing efficient synthetic strategies. This section explores the mechanistic pathways of key derivatization reactions, including self-coupling and functionalization.
Pathways of Homocoupling, Dimerization, and Cyclotrimerization of Terminal Alkynes
Terminal alkynes, such as this compound, can undergo self-coupling reactions to form larger, conjugated systems. These reactions, broadly classified as homocoupling, dimerization, and cyclotrimerization, are typically mediated by transition metal catalysts, most notably copper.
Homocoupling Reactions: The oxidative coupling of terminal alkynes to form symmetrical 1,3-diynes is a fundamental transformation. Several named reactions describe this process, with the primary distinction being the nature of the copper reagent.
Glaser Coupling: This reaction, first reported in 1869, involves the use of a catalytic amount of a copper(I) salt, such as CuCl, in the presence of an oxidant like oxygen (air) and an amine base. synarchive.comorganic-chemistry.org The mechanism is believed to involve the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide intermediate. Oxidation of Cu(I) to Cu(II) facilitates the coupling of two acetylide units to form the diyne product, regenerating the Cu(I) catalyst to continue the cycle. organic-chemistry.org
Eglinton Coupling: In contrast to the Glaser coupling, the Eglinton coupling employs a stoichiometric amount of a copper(II) salt, typically copper(II) acetate, in a solvent such as pyridine, which also acts as the base. synarchive.comorganic-chemistry.org DFT studies on the coupling of phenylacetylene (B144264) suggest the mechanism proceeds through the deprotonation of the alkyne to form a copper(II) alkynyl complex. ub.edu Two of these complexes then dimerize, and the final diyne product is formed via a bimetallic reductive elimination, rather than a pathway involving free alkynyl radicals. ub.edu
Hay Coupling: This is a significant modification of the Glaser coupling that utilizes a complex of copper(I) chloride with a bidentate amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). synarchive.comwikipedia.org The Cu-TMEDA complex is more soluble and greatly accelerates the reaction rate. synarchive.comorganic-chemistry.org Like the Glaser coupling, it is an aerobic process where oxygen serves to reoxidize the copper catalyst. wikipedia.org
Dimerization to Enynes: Under different catalytic conditions, two molecules of a terminal alkyne can dimerize to form a conjugated enyne. This process is highly dependent on the catalyst system, which controls the chemo-, regio-, and stereoselectivity of the product. nih.gov The dimerization can proceed through two main regiochemical pathways: wiley-vch.de
Head-to-Head Dimerization: This pathway yields 1,4-disubstituted 1,3-enynes. The stereochemistry of the resulting double bond can be controlled to favor either the E- or Z-isomer. nih.gov
Head-to-Tail Dimerization: This pathway results in the formation of gem-enynes (2,4-disubstituted 1,3-enynes). wiley-vch.de
The selection of the transition metal and its associated ligands is critical in directing the outcome of the dimerization, with various cobalt, iron, and rhodium complexes having been developed to achieve high selectivity for a specific isomer. nih.govresearchgate.net
Cyclotrimerization: In the presence of certain transition metal catalysts, three alkyne molecules can undergo a [2+2+2] cycloaddition to form a substituted benzene (B151609) ring. The generally accepted mechanism for this transformation involves the initial oxidative coupling of two alkyne molecules with a low-valent metal center to form a metallacyclopentadiene intermediate. rsc.org This intermediate can then undergo a [4+2] cycloaddition with a third alkyne molecule, followed by reductive elimination to release the aromatic product and regenerate the active catalyst. rsc.org
| Reaction Type | Typical Catalyst System | Key Mechanistic Feature | Primary Product | Reference |
|---|---|---|---|---|
| Glaser Homocoupling | Cu(I) salt (catalytic), O₂, Amine Base | Oxidative coupling of Cu(I) acetylides | Symmetrical 1,3-Diyne | synarchive.comorganic-chemistry.org |
| Eglinton Homocoupling | Cu(II) salt (stoichiometric), Pyridine | Bimetallic reductive elimination from Cu(II) acetylide dimer | Symmetrical 1,3-Diyne | synarchive.comub.edu |
| Hay Homocoupling | CuCl/TMEDA (catalytic), O₂ | Accelerated oxidative coupling via soluble Cu-TMEDA complex | Symmetrical 1,3-Diyne | synarchive.comwikipedia.org |
| Head-to-Head Dimerization | Co, Fe, or Rh complexes | Catalyst-controlled hydroalkynylation pathway | 1,4-Disubstituted 1,3-Enyne | nih.gov |
| Cyclotrimerization | Various transition metal complexes (e.g., Co, Ni, Pd, Rh) | Formation of a metallacyclopentadiene intermediate | 1,2,4- or 1,3,5-Trisubstituted Benzene | rsc.org |
Stereochemical and Regiochemical Control in Functionalization Reactions
Beyond self-coupling, the terminal alkyne of this compound serves as a versatile handle for a wide range of functionalization reactions. Achieving control over the stereochemistry and regiochemistry of these transformations is paramount for the synthesis of well-defined molecular architectures.
Cross-Coupling Reactions: The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. The regioselectivity is inherently high, as the new bond forms specifically between the terminal alkyne carbon and the carbon atom of the halide. The catalytic cycle involves two interconnected parts:
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. libretexts.org
The Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of the base to form a copper(I) acetylide. libretexts.org The key step is the transmetalation of the acetylide group from copper to the palladium complex. Subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira variants have also been developed where the alkyne is believed to coordinate directly to and be deprotonated by the palladium complex. libretexts.org
Azide-Alkyne Cycloadditions (Click Chemistry): The reaction between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring is a cornerstone of "click chemistry". tcichemicals.com The regiochemical outcome of this [3+2] cycloaddition is highly dependent on the reaction conditions.
Thermal Huisgen Cycloaddition: The uncatalyzed reaction often requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility. organic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, which proceeds with an enormous rate acceleration and, crucially, exhibits exquisite regioselectivity. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide to exclusively form the 1,4-disubstituted triazole isomer. organic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, using a ruthenium catalyst directs the reaction to selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst in biological systems, copper-free click reactions have been developed using strained cyclooctynes. nih.gov The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures with high regioselectivity, without the need for a metal catalyst. nih.govarkat-usa.org
Hydrofunctionalization Reactions: The addition of H-X bonds (where X can be a variety of atoms) across the alkyne of this compound can lead to the formation of vinyl derivatives. The stereoselectivity (syn- vs. anti-addition) and regioselectivity (Markovnikov vs. anti-Markovnikov) are determined by the specific reagents and catalysts employed. For instance, the hydroalkynylation or dimerization of terminal alkynes to form enynes can be controlled to produce E- or Z-isomers with high selectivity based on the choice of transition metal catalyst and ligands. nih.govwiley-vch.de
| Reaction | Catalyst/Conditions | Outcome | Mechanistic Control Factor | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd complex / Cu(I) salt / Base | Regiospecific C(sp)-C(sp²) bond formation | Directed oxidative addition and transmetalation sequence | wikipedia.orglibretexts.org |
| Thermal Huisgen Cycloaddition | Heat | Mixture of 1,4- and 1,5-triazole regioisomers | Similar energy levels for competing HOMO-LUMO interactions | organic-chemistry.org |
| CuAAC (Click Chemistry) | Cu(I) source | Selective formation of 1,4-disubstituted triazole | Stepwise mechanism involving a copper acetylide intermediate | organic-chemistry.org |
| RuAAC | Ru complex | Selective formation of 1,5-disubstituted triazole | Mechanism proceeds via a ruthenium-vinylidene complex | organic-chemistry.org |
| Enyne Dimerization | Fe or Co pincer complexes | High Z- or E-stereoselectivity for head-to-head product | Ligand environment around the metal center dictates stereochemical outcome | nih.gov |
Advanced Functionalization and Derivatization Strategies Via the Ethynyl Moiety
Click Chemistry Applications in Molecular Assembly
The concept of "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the assembly of complex molecular architectures. The ethynyl (B1212043) group of methyl 3-ethynylbenzoate is a prime substrate for one of the most prominent click reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The CuAAC reaction is a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and demonstrates remarkable tolerance to a wide variety of functional groups. In the context of this compound, the terminal alkyne readily participates in CuAAC reactions with a diverse range of organic azides.
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. The use of a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can further enhance the reaction efficiency. The general scheme for the CuAAC reaction involving this compound is depicted below:
Figure 1: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an organic azide (B81097) (R-N₃).The reaction conditions are generally mild and can be adapted for a variety of substrates. A typical protocol involves stirring the alkyne and azide in a suitable solvent with the copper catalyst and reducing agent at or slightly above room temperature.
| Parameter | Typical Conditions |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) |
| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) |
| Solvent | t-BuOH/H₂O, DMF, DMSO |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 1-24 hours |
This interactive table summarizes typical reaction conditions for the CuAAC of this compound.
Development of 1,2,3-Triazole-Containing Scaffolds
The CuAAC reaction with this compound provides a straightforward entry into a vast library of 1,2,3-triazole-containing scaffolds. The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that is often considered a bioisostere for amide bonds. Its desirable physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, have made it a privileged scaffold in medicinal chemistry.
By varying the structure of the organic azide, a wide range of substituents can be introduced at the 1-position of the triazole ring. This modularity allows for the systematic exploration of structure-activity relationships in drug discovery programs. For example, the reaction of this compound with benzyl (B1604629) azide yields methyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate, a core structure that can be further elaborated.
The synthesis of these triazole scaffolds is often highly efficient, with many reactions proceeding to completion to afford the desired products in high yields and purity, often requiring minimal purification.
Post-Functionalization for Incorporating Diverse Chemical Entities
The triazole-containing products derived from this compound possess a latent point for further diversification through the methyl ester functionality. This "post-functionalization" approach allows for the introduction of a second layer of molecular diversity.
A common and straightforward post-functionalization strategy is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions, for example, by heating with a base such as sodium hydroxide (B78521) in a mixture of water and a co-solvent like methanol (B129727). The resulting carboxylic acid serves as a versatile handle for subsequent amide bond formation.
Coupling of the carboxylic acid with a variety of amines, facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), enables the incorporation of a wide range of chemical entities. This two-step sequence of hydrolysis followed by amidation significantly expands the chemical space accessible from the initial this compound building block.
| Step | Reaction | Typical Reagents | Purpose |
| 1 | Ester Hydrolysis | NaOH, H₂O/MeOH, heat | Unmasking a carboxylic acid functional handle |
| 2 | Amide Coupling | Amine (R₂-NH₂), HATU, DIPEA, DMF | Introduction of diverse chemical entities |
This interactive table outlines a common post-functionalization strategy for triazole derivatives of this compound.
Chemo- and Regioselective Transformations of the Alkyne and Ester Groups
The presence of two distinct functional groups in this compound, the alkyne and the methyl ester, presents both a challenge and an opportunity for selective chemical transformations. Achieving chemo- and regioselectivity is crucial for the controlled synthesis of complex molecules.
The differential reactivity of the alkyne and ester groups allows for their selective manipulation under appropriate reaction conditions. For instance, the ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or amidation as discussed previously. In contrast, the alkyne is prone to electrophilic addition and cycloaddition reactions.
Selective reduction of the ester group in the presence of the alkyne can be challenging with powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would likely reduce both functionalities. However, milder and more selective reagents can be employed. For example, lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of less reactive functional groups. harvard.edu The choice of solvent can also influence the reactivity of LiBH₄. harvard.edu
Conversely, the alkyne can undergo selective transformations while leaving the ester group intact. For example, hydrosilylation, the addition of a silicon-hydrogen bond across the carbon-carbon triple bond, can be catalyzed by transition metals like ruthenium, leading to the formation of vinylsilanes. These products can then be used in further cross-coupling reactions.
Rational Design of this compound Derivatives for Specific Research Objectives
The structural features of this compound make it an attractive scaffold for the rational design of molecules with specific biological activities. The ability to readily introduce diverse substituents via the alkyne and to modify the ester group allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.
In the context of drug discovery, the 1,2,3-triazole core, readily accessible from this compound, is a key component in many rationally designed enzyme inhibitors. For example, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a privileged structure in the development of kinase inhibitors. nih.gov The triazole ring can act as a mimic of key interactions in the ATP binding site of kinases. By strategically functionalizing the triazole and the benzoate (B1203000) portions of the molecule, medicinal chemists can design inhibitors that target specific kinases involved in diseases such as cancer. nih.goved.ac.uk
Computational and Spectroscopic Characterization in Research on Methyl 3 Ethynylbenzoate
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular and electronic properties of organic compounds like methyl 3-ethynylbenzoate. These computational methods allow for the exploration of molecular characteristics that may be difficult to determine experimentally.
DFT studies are instrumental in determining the most stable conformation of a molecule by calculating the energies of various geometric arrangements. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the ester group to the aromatic ring.
Research on similar aromatic esters, such as methyl benzoate (B1203000), has shown that the planar conformation, where the ester group is coplanar with the benzene (B151609) ring, is generally the most stable due to favorable conjugation between the carbonyl group and the aromatic π-system. However, the presence of the ethynyl (B1212043) group at the meta position can influence the electronic distribution and may have a subtle effect on the rotational barrier and conformational preference. DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can precisely model these interactions.
The reactivity of this compound can also be assessed using DFT. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for chemical reactions.
Table 1: Common DFT Functionals and Basis Sets for Aromatic Ester Analysis
| Functional | Basis Set | Common Applications |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, frequency calculations |
| B3LYP | 6-311++G(d,p) | More accurate energy and property calculations |
| M06-2X | cc-pVTZ | Studies involving non-covalent interactions |
| PBE0 | def2-TZVP | General purpose, good balance of accuracy and cost |
A significant advantage of DFT is its ability to predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental data. For this compound, DFT calculations can predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra.
Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by a factor to account for anharmonicity and systematic errors in the computational method, providing a good match with experimental IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. tcsedsystem.edu The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of the experimental NMR spectrum and provide confidence in the structural elucidation of the molecule.
Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed. These properties are crucial for understanding the molecule's behavior in electric fields and its potential applications in nonlinear optics.
Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the downfield region (around 7.4-8.2 ppm). The exact chemical shifts and coupling patterns are influenced by the positions of the ester and ethynyl substituents on the benzene ring. The methyl protons of the ester group characteristically appear as a sharp singlet further upfield (around 3.9 ppm). The alkyne proton, being attached to an sp-hybridized carbon, also gives a distinct singlet (around 3.1 ppm).
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the range of 165-170 ppm. The aromatic carbons resonate between 120 and 140 ppm, with the carbon attached to the ester group (ipso-carbon) appearing at a distinct chemical shift. The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 75-85 ppm. The methyl carbon of the ester group is found in the upfield region, typically around 52 ppm. cdnsciencepub.com
Table 2: Experimental ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic | 8.17 | t | 1.5 |
| Aromatic | 8.03-8.00 | m | - |
| Aromatic | 7.66 | dt | 7.7, 1.4 |
| Aromatic | 7.41 | td | 7.8, 0.4 |
| -OCH₃ | 3.93 | s | - |
| Alkyne-H | 3.12 | s | - |
Solvent: CDCl₃, Frequency: 400 MHz
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will show characteristic absorption bands for the ester and alkyne groups.
The most prominent feature for the ester group is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1250-1000 cm⁻¹ region.
The alkyne functionality gives rise to two characteristic signals. The stretching vibration of the carbon-carbon triple bond (C≡C) is observed as a sharp, and often weak, band in the 2100-2260 cm⁻¹ region. The terminal alkyne C-H bond has a sharp and relatively strong stretching absorption at around 3300 cm⁻¹. sciencing.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H stretch | ~3300 |
| Aromatic | C-H stretch | 3000-3100 |
| Methyl | C-H stretch | 2850-2960 |
| Alkyne | C≡C stretch | 2100-2260 |
| Ester | C=O stretch | ~1725 |
| Aromatic | C=C stretch | 1450-1600 |
| Ester | C-O stretch | 1000-1300 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (160.17 g/mol ).
The fragmentation of aromatic esters under electron ionization (EI) often follows predictable pathways. A common fragmentation for methyl benzoate and its derivatives is the loss of the methoxy (B1213986) radical (•OCH₃), resulting in a prominent peak at [M-31]⁺. chegg.com This corresponds to the formation of the stable 3-ethynylbenzoyl cation. Another potential fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a peak at [M-59]⁺, corresponding to the phenylacetylene (B144264) cation. Further fragmentation of the aromatic ring can also occur, leading to smaller fragment ions. The analysis of these fragmentation patterns provides strong evidence for the confirmation of the synthesized structure.
Lack of Data for Comprehensive Analysis of this compound
A thorough investigation into the computational and spectroscopic characterization of this compound reveals a significant gap in the scientific literature, precluding a detailed comparative analysis of its theoretical and experimental spectroscopic data.
Experimental data for this compound, including proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectra, infrared (IR) spectroscopy, and melting points, can be found in various sources such as doctoral theses and supplementary materials of research articles. For instance, one doctoral thesis provides the following experimental values for this compound: a melting point of 55-56 °C, along with its characteristic ¹H NMR, ¹³C NMR, and IR spectral data. Another source provides ¹H NMR data as follows: δ 8.17 (t, J = 1.5 Hz, 1H), 8.03-8.00 (m, 1H), 7.66 (dt, J = 7.7, 1.4 Hz, 1H), 7.41 (td, J = 7.8, 0.4 Hz, 1H), 3.93 (s, 3H), 3.12 (s, 1H). chemicalbook.com
However, to fulfill the requirements of a detailed analysis under the section "Correlation of Theoretical and Experimental Spectroscopic Data," a direct comparison with computationally derived theoretical data is essential. This would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict spectroscopic parameters like chemical shifts and vibrational frequencies. These theoretical values are then compared against the experimental data to validate the computational model and to gain deeper insights into the electronic structure and properties of the molecule.
Despite extensive searches, no published research articles or comprehensive databases were found that present such a correlative study for this compound. The existing literature on related compounds, such as methyl benzoate and its other derivatives, does employ these computational methods to analyze spectroscopic data. nih.govresearchgate.net These studies establish a methodological precedent for how such an analysis could be conducted. They often involve optimizing the molecular geometry using a specific level of theory (e.g., B3LYP with a particular basis set) and then calculating the NMR shielding tensors and vibrational frequencies. The calculated values are then often scaled to improve agreement with experimental results.
The absence of such a dedicated study for this compound means that the necessary data to construct comparative tables and provide a detailed discussion on the correlation between theoretical predictions and experimental observations for this specific compound is not available. Therefore, a comprehensive and scientifically rigorous treatment of this topic for this compound cannot be provided at this time.
Applications of Methyl 3 Ethynylbenzoate in Advanced Materials Science
Synthesis of Conjugated Polymers and Oligomers
The presence of the ethynyl (B1212043) group in Methyl 3-ethynylbenzoate makes it an ideal monomer for the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and multiple bonds along the polymer backbone, which results in delocalized π-electron systems and unique electronic and optical properties.
This compound is frequently utilized in the synthesis of poly(phenylene ethynylene)s (PPEs) and related conjugated polymer architectures. PPEs are a class of polymers known for their high thermal stability, photoluminescence, and charge-transporting capabilities. The synthesis of these materials often involves cross-coupling reactions, such as the Sonogashira coupling, where the ethynyl group of this compound reacts with an aryl halide in the presence of a palladium catalyst. myskinrecipes.com
The properties of the resulting PPEs can be tuned by incorporating different substituents on the phenyl rings. For instance, the introduction of alkyl side chains can improve the solubility and processability of the polymers. researchgate.net The rigid rod-like structure of the PPE backbone, combined with the electronic properties imparted by the conjugated system, makes these materials suitable for a range of applications.
A variety of substituted poly(p-phenyleneethynylene)s have been synthesized via alkyne metathesis, with different alkyl substituents placed on the 2,5-positions of the phenyl rings. researchgate.net X-ray diffraction studies of these polymers have indicated that the main chains are arranged in regular, layered arrays. researchgate.net
Table 1: Examples of Substituted Poly(p-phenyleneethynylene)s and their Properties
| Substituent | Polymer Architecture | Observed Properties |
|---|---|---|
| Dibutyl | Layered array | - |
| Dioctyl | Layered array | Liquid crystalline structure |
| Ditetradecyl | Layered array | Liquid crystalline structure |
| Di-2-ethylhexyl | Layered array | Liquid crystalline structure |
This table is generated based on data from a study on a series of substituted poly(p-phenyleneethynylene)s. researchgate.net
The unique electronic and optical properties of conjugated polymers derived from this compound make them highly suitable for use in organic electronic and optoelectronic devices. researchgate.netrsc.org These materials can function as active components in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net
In OLEDs, for example, these polymers can be used as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color of the emitted light can be tuned by modifying the chemical structure of the polymer. One study reported the use of a donor-acceptor π-conjugated polymer as an emitting material in an organic light-emitting diode. researchgate.net
The performance of these organic electronic devices is highly dependent on the molecular structure and morphology of the active materials. The ability to synthesize well-defined oligomers and polymers from monomers like this compound is crucial for achieving high device efficiency and stability. rsc.org
Fabrication of Novel Polymeric Matrices with Tunable Properties
This compound can be used to fabricate novel polymeric matrices with properties that can be adjusted for specific applications. The reactive ethynyl group allows for post-polymerization modifications, enabling the introduction of various functional groups. This functionalization can alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and interaction with other materials.
For instance, the ester group in this compound can be hydrolyzed to a carboxylic acid, which can then be used to crosslink the polymer chains, leading to the formation of a robust and stable polymeric matrix. The density of crosslinking can be controlled to tune the mechanical properties of the matrix.
Role as a Monomer and Building Block in Polymerization Reactions for Specialized Applications
This compound serves as a valuable monomer and building block in a variety of polymerization reactions to create polymers for specialized applications. bldpharm.com Its bifunctional nature, with both an ethynyl group and a methyl ester group, allows for its participation in different types of polymerization.
The ethynyl group can undergo radical polymerization, addition reactions, and coupling reactions. uliege.be For example, it can be used in the synthesis of hyperbranched conjugated polymers through Sonogashira polymerization. mdpi.com These highly branched structures can exhibit unique properties compared to their linear counterparts, such as lower viscosity and higher solubility.
Furthermore, this compound is categorized as an organic building block for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and sensing.
The versatility of this compound as a monomer is also evident in its use in the synthesis of functional polymers through controlled radical polymerization techniques. These methods allow for the preparation of polymers with controlled molecular weights and narrow molecular weight distributions, which is essential for many high-performance applications.
Mechanistic and Pathway Studies in Biological and Environmental Systems Involving Methyl 3 Ethynylbenzoate Analogs
Investigation of Metabolic Pathways for Related Aromatic Esters (e.g., Methyl 3-Methylbenzoate)
The metabolism of aromatic esters is a key area of study in microbiology, particularly concerning environmental pollutant degradation. Methyl 3-methylbenzoate (B1238549) serves as a valuable model compound for understanding these processes.
In anoxic environments, the breakdown of aromatic compounds is accomplished by specialized microorganisms. The β-proteobacterium Azoarcus sp. CIB has been identified as a model organism for the anaerobic degradation of 3-methylbenzoate. researchgate.net This bacterium utilizes a specific gene cluster, designated mbd (B1208404), to process the compound. researchgate.net
The degradation pathway begins with the activation of 3-methylbenzoate to its coenzyme A (CoA) thioester, 3-methylbenzoyl-CoA. researchgate.net This initial step is catalyzed by a 3-methylbenzoate-CoA ligase. The process is tightly regulated and involves a series of enzymatic reactions encoded by the mbd gene cluster, which includes genes for an ABC-type transport system to internalize the substrate, the ligase for its activation, and enzymes for the subsequent upper and lower degradation pathways. researchgate.net
| Gene/Operon | Predicted Function |
| Regulatory Gene | Controls the expression of the mbd gene cluster. |
| Transport System Genes | Encode a 3-methylbenzoate ABC-type transport system. |
| mbd Genes | Encode the enzymes for the 3-methylbenzoyl-CoA upper and lower central degradation pathways. |
| 3-Methylbenzoate-CoA Ligase Gene | Encodes the enzyme that activates 3-methylbenzoate to 3-methylbenzoyl-CoA. |
This table summarizes the functional components of the mbd gene cluster involved in the anaerobic degradation of 3-methylbenzoate in Azoarcus sp. CIB, based on findings from related research. researchgate.net
The regulation of aromatic metabolic pathways in bacteria is a complex network involving various transcription factors. frontiersin.org In many bacteria, structurally diverse aromatic compounds are converted into common intermediates like benzoate (B1203000) or catechol before entering central metabolism. frontiersin.org The expression of the catabolic genes is controlled by regulatory proteins that respond to specific chemical inducers, which are often intermediates of the pathway itself. nih.gov
For benzoate metabolism, transcriptional regulators such as BenM and CatM from the LysR-type transcriptional regulator (LTTR) family are pivotal. nih.gov These proteins act as transcriptional activators. For instance, in Acinetobacter sp. strain ADP1, BenM and CatM regulate the ben and cat operons, which are responsible for converting benzoate into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov These regulators bind to promoter regions of the metabolic operons, and upon binding an effector molecule (a pathway intermediate), they activate gene transcription. nih.gov This system ensures that the degradative enzymes are synthesized only when their substrate is present.
| Regulator | Organism Example | Target Operons/Genes | Function |
| BenM | Acinetobacter sp. ADP1 | benABCDE, benPK | Regulates conversion of benzoate to catechol. nih.gov |
| CatM | Acinetobacter sp. ADP1 | benPK, catBCIJFD, catA | Regulates catechol degradation pathway. nih.gov |
| TfdR/S | R. eutropha JMP134(pJP4) | tfdA, tfdC, tfdDII | Regulates degradation of 2,4-dichlorophenoxyacetate. frontiersin.orgnih.gov |
This table presents key transcriptional regulators involved in the degradation of aromatic compounds in bacteria and their functions as documented in scientific literature. frontiersin.orgnih.gov
Biosynthetic Routes to Methyl Benzoate Derivatives in Natural Systems
Methyl benzoate and its derivatives are common components of floral scents in many plant species, playing a role in attracting pollinators. frontiersin.orgnih.gov The biosynthesis of these volatile esters has been extensively studied in plants like snapdragon, petunia, and lily. frontiersin.org
The biosynthetic pathway generally originates from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. Phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Through a series of reactions, trans-cinnamic acid is converted to benzoic acid. The final step is the methylation of the carboxyl group of benzoic acid to form methyl benzoate. nih.gov
This methylation is typically catalyzed by enzymes from the SABATH family of methyltransferases, such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) or benzoic acid/salicylic acid methyltransferase (BSMT). nih.gov These enzymes use S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov However, recent research in lilies has identified a different class of enzyme, a BAHD acyltransferase, that can synthesize methyl benzoate using benzoyl-CoA and methanol (B129727) as substrates, revealing an alternative biosynthetic route. frontiersin.org The expression of these enzymes and the emission of methyl benzoate are often developmentally regulated and can occur in a rhythmic, daily cycle corresponding with pollinator activity. researchgate.net
| Plant Species | Key Enzyme(s) | Substrates | Pathway Family |
| Snapdragon (Antirrhinum majus) | BAMT | Benzoic acid, SAM | SABATH Methyltransferase nih.gov |
| Petunia (Petunia hybrida) | PhBSMT | Benzoic acid, SAM | SABATH Methyltransferase |
| Hedychium (Hedychium coronarium) | HcBSMT1, HcBSMT2 | Benzoic acid, SAM | SABATH Methyltransferase researchgate.net |
| Lily (Lilium 'Siberia') | LoAAT1 | Benzoyl-CoA, Methanol | BAHD Acyltransferase frontiersin.org |
This table outlines the key enzymes and pathways involved in the biosynthesis of methyl benzoate in different plant species, highlighting the diversity in enzymatic mechanisms. frontiersin.orgnih.govresearchgate.net
Advanced Research on Compound Interactions as Biochemical Probes
The synthesis of structural analogs of biologically active molecules is a powerful strategy for developing biochemical probes. These probes are designed to study and elucidate metabolic pathways, enzyme mechanisms, and cellular processes. nih.gov By modifying a core chemical structure, such as that of an aromatic ester, researchers can introduce functionalities like fluorescent tags or reactive groups.
For example, fluorescent nucleoside analogs have been synthesized to act as probes for studying nucleoside metabolism within living cells. nih.gov These compounds allow for the visualization and tracking of enzymatic activities, such as those of kinases. A similar approach can be applied to aromatic esters. An analog like methyl 3-ethynylbenzoate, with its terminal alkyne group, is particularly well-suited for "click chemistry" reactions. This allows it to be tagged with reporter molecules (e.g., fluorophores or biotin) after it has interacted with its biological target, enabling the identification and characterization of enzymes or proteins that bind to or metabolize the ester. Such probes are instrumental in screening for new enzyme activities and understanding the complex interactions of small molecules in biological systems. nih.gov
Future Research Directions and Emerging Paradigms for Methyl 3 Ethynylbenzoate
Development of Novel Synthetic Methodologies with Enhanced Sustainability
Traditional synthetic routes for methyl 3-ethynylbenzoate and related compounds often rely on stoichiometric reagents and organic solvents, generating significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability.
Key research directions include:
Solid Acid Catalysis: The use of solid acids, such as zirconium or titanium-based catalysts, is a promising alternative to conventional liquid acids like sulfuric or phosphoric acid in esterification reactions. mdpi.com These heterogeneous catalysts are easily recoverable, can be used multiple times, and reduce the production of acidic wastewater, a major environmental concern. mdpi.com Research could focus on developing highly active and selective solid acid catalysts specifically tailored for the esterification of 3-ethynylbenzoic acid.
Continuous Flow Reactors: Process intensification using continuous flow reactors, particularly microreactors, can significantly improve synthesis efficiency. evergreensinochem.com The high surface-to-volume ratio in these systems enhances mass and heat transfer, potentially reducing reaction times from hours to minutes and increasing yields compared to traditional batch reactors. evergreensinochem.com
Green Solvents and Catalysts: Exploring alternative, environmentally benign solvents is crucial. Ionic liquids, for instance, offer advantages such as low volatility, high thermal stability, and the ability to act as both solvent and catalyst, creating a more sustainable reaction environment. evergreensinochem.com Furthermore, the development of catalysts from earth-abundant metals, such as iron, presents a greener alternative to precious metal catalysts. acs.orgacs.org Magnetocatalysis, which uses magnetic fields to activate iron carbide nanoparticles, is an innovative approach that can enable reactions under milder conditions and allow for easy catalyst separation and reuse. acs.orgacs.org
Table 1: Comparison of Synthetic Methodologies for Benzoate (B1203000) Esters
| Methodology | Advantages | Disadvantages | Future Research for this compound |
| Conventional Acid Catalysis | Low-cost catalysts (e.g., H₂SO₄) | Catalyst is not recoverable, generates large amounts of wastewater. mdpi.com | N/A |
| Solid Acid Catalysis | Recoverable and reusable catalysts, reduced wastewater. mdpi.com | May require higher temperatures or longer reaction times. | Development of bespoke Zr/Ti solid acids for enhanced activity. mdpi.com |
| Continuous Flow Synthesis | Shortened reaction times, improved yield, better process control. evergreensinochem.com | Higher initial equipment cost. | Optimization of microreactor conditions for the specific synthesis. |
| Magnetocatalysis | Use of earth-abundant metals, high energy efficiency, catalyst is easily separated. acs.orgacs.org | Requires specialized equipment (alternating current magnetic field). | Application of iron carbide nanoparticles for hydrogenation or other transformations of the ethynyl (B1212043) group. |
Integration into Supramolecular Chemistry and Nanotechnology
The rigid structure and functional groups of this compound make it an ideal candidate for constructing highly ordered supramolecular assemblies and advanced nanomaterials.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. youtube.com The carboxylate group and the linear ethynyl moiety of this compound (or its parent acid) can act as struts in the formation of novel MOFs. researchgate.netnih.gov Future research will likely explore the synthesis of MOFs incorporating this linker to create materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.govrsc.org The ethynyl group, in particular, can be further modified within the MOF structure through post-synthetic modification techniques. researchgate.net
Molecular Nanoarchitectonics: This emerging field combines nanotechnology with organic synthesis to build functional material systems from the molecular level. beilstein-journals.org The precise structure of this compound allows for its use in bottom-up fabrication approaches. Researchers can leverage its reactive alkyne handle for on-surface synthesis, where molecules are assembled and reacted on a substrate to create nanoscale patterns and devices. This could lead to the development of molecular wires, switches, and other components for nanoelectronics. beilstein-journals.org
High-Throughput Screening and Computational Design of New Derivatives
To unlock the full potential of the this compound scaffold, modern drug and materials discovery techniques can be employed to rapidly synthesize and evaluate new derivatives.
High-Throughput Screening (HTS): HTS platforms enable the rapid testing of large libraries of compounds for a specific biological activity or material property. nih.govbenthamscience.com By systematically modifying the structure of this compound (e.g., by reacting the alkyne group via click chemistry), vast libraries of new derivatives can be generated. These libraries can then be screened to identify novel candidates for applications in medicine or materials science. nih.gov
Computational Design: Computational chemistry, including Density Functional Theory (DFT), allows for the in silico design and evaluation of new molecules. nih.govresearchgate.net These methods can predict the structural, electronic, and photophysical properties of hypothetical derivatives of this compound before they are synthesized. nih.govdntb.gov.ua This computational pre-screening can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govrsc.org By modeling interactions with biological targets or predicting material properties, computational design can guide the development of derivatives with enhanced performance.
Table 2: Data-Driven Approaches for Derivative Discovery
| Approach | Description | Application to this compound |
| High-Throughput Screening (HTS) | Automated, rapid testing of large compound libraries against biological or physical targets. nih.gov | Screening libraries of alkyne-modified derivatives to discover new pharmaceuticals or functional materials. |
| Computational Modeling (e.g., DFT) | Using quantum chemical calculations to predict molecular properties and reactivity. researchgate.net | Predicting the electronic and optical properties of novel polymers or the binding affinity of drug candidates derived from the core structure. |
| Virtual Screening | Computationally docking large libraries of virtual compounds into a target protein structure to predict binding. nih.gov | Identifying potential drug leads by screening virtual derivatives against specific enzyme or receptor targets. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The future development of this compound and its derivatives will be driven by collaboration across multiple scientific disciplines.
Chemistry and Materials Science: The synergy between synthetic organic chemistry and materials science is crucial. sigmaaldrich.com Chemists can design and synthesize novel derivatives, while materials scientists can characterize their properties and integrate them into functional devices and materials, such as polymers, liquid crystals, or porous frameworks. nih.govdntb.gov.ua
Chemistry and Environmental Science: While many synthetic compounds raise environmental concerns, research into related benzoate esters has highlighted their potential as environmentally benign pesticides. mdpi.comresearchgate.netresearchgate.net Methyl benzoate, for instance, is a naturally occurring plant metabolite that has shown efficacy against various insect pests with low toxicity to non-target organisms. mdpi.comresearchgate.net Interdisciplinary research could explore whether derivatives of this compound could be designed as next-generation "green" pesticides, combining high efficacy with biodegradability and minimal environmental impact. evergreensinochem.com This involves a cycle of chemical synthesis, toxicological evaluation, and environmental fate studies.
Q & A
Q. What are the established synthetic routes for Methyl 3-ethynylbenzoate, and what are the critical steps?
this compound is synthesized via a two-step process:
- Step 1 : Sonogashira coupling of methyl 3-iodobenzoate with trimethylsilylacetylene, yielding methyl 3-((trimethylsilyl)ethynyl)benzoate.
- Step 2 : Deprotection using tetra-n-butylammonium fluoride (TBAF) to remove the trimethylsilyl group, producing this compound with a combined yield of 64% for both steps . Critical Considerations : Use of anhydrous conditions, precise stoichiometry of TBAF, and inert atmosphere to prevent alkyne oxidation.
Q. Which spectroscopic methods are recommended for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR to confirm alkyne proton ( ~2.5–3.5 ppm) and ester carbonyl ( ~165–170 ppm).
- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm) and ester C=O stretch (~1720 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 175.04 for CHO).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent alkyne degradation .
Advanced Research Questions
Q. How can Glaser coupling be optimized to polymerize this compound into conjugated materials?
Glaser coupling of this compound produces dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)dibenzoate with 91% yield under the following conditions:
- Catalyst : Cu(I) chloride and TMEDA in a 1:2 molar ratio.
- Solvent : Tetrahydrofuran (THF) at 35°C for 24 hours.
- Key Variables : Oxygen exclusion (to prevent over-oxidation) and stoichiometric control of Cu(I) . Advanced Tip : Replace Cu(I) with Pd-based catalysts for regioselective coupling in asymmetric systems.
Q. What analytical strategies resolve contradictions in reaction yields during Sonogashira coupling?
Discrepancies in yields often arise from:
- Catalyst Deactivation : Pd(PPh) degrades in air; use Schlenk techniques.
- Byproduct Formation : Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect homocoupling byproducts (e.g., diynes) . Mitigation : Optimize ligand-to-metal ratios (e.g., PPh:Pd = 4:1) and reaction time (6–12 hours).
Q. How does this compound serve as a precursor for functionalized polymers in material science?
The ethynyl group enables:
- Conjugated Polymers : Via Glaser coupling for optoelectronic applications.
- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to attach fluorophores or bioactive moieties . Case Study : Saponification of the dimer yields 3BBA, a carboxylate-functionalized polymer for surface modification (54% yield after acidification) .
Q. What methodologies validate the purity of this compound in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
